![molecular formula C11H9BrF3NO2 B13692707 1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B13692707.png)
1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of 2-bromo-5-(trifluoromethoxy)phenylboronic acid as a starting material . The reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds .
科学的研究の応用
1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of 1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and triggering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-Bromo-5-(trifluoromethoxy)pyridine: Shares the trifluoromethoxy and bromine groups but differs in the core structure.
2-Bromo-5-(trifluoromethyl)pyridine: Similar in having a bromine and trifluoromethyl group but lacks the pyrrolidinone ring.
Uniqueness: 1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone is unique due to the presence of the pyrrolidinone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Continued exploration of its properties and applications will likely yield new insights and innovations.
特性
分子式 |
C11H9BrF3NO2 |
|---|---|
分子量 |
324.09 g/mol |
IUPAC名 |
1-[2-bromo-5-(trifluoromethoxy)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H9BrF3NO2/c12-8-4-3-7(18-11(13,14)15)6-9(8)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2 |
InChIキー |
ZJZFMNPHXMDMFW-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)OC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


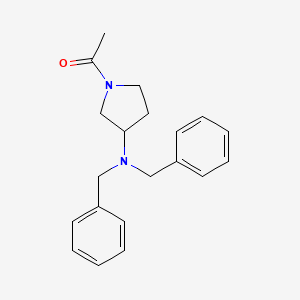
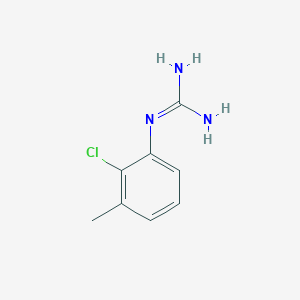
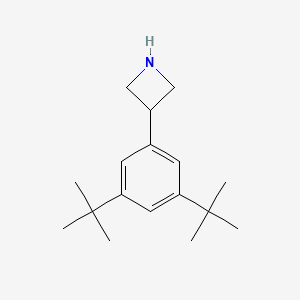

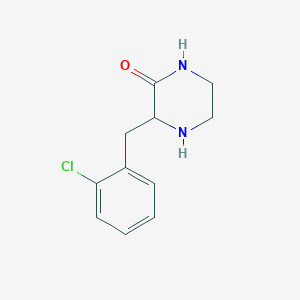
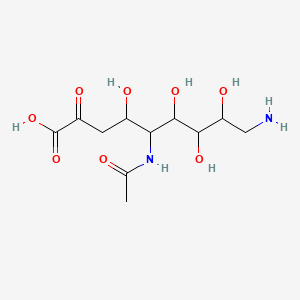
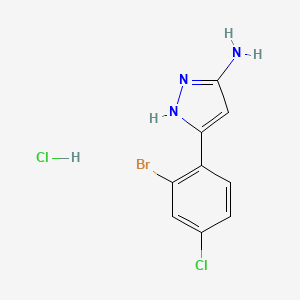
![2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine](/img/structure/B13692667.png)
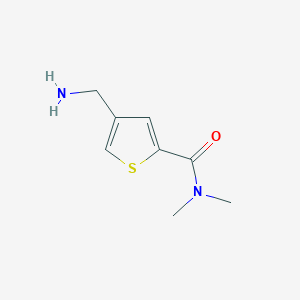
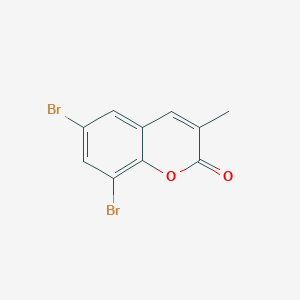
![4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole](/img/structure/B13692676.png)
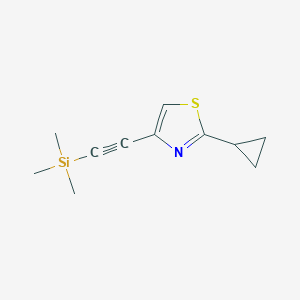
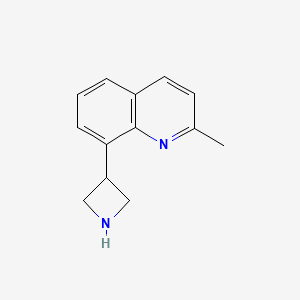
![2-Amino-5-[2-chloro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13692711.png)
